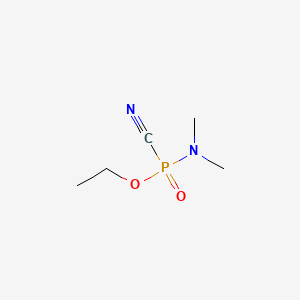
Tabun
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Nerve agents GA (tabun), GB (sarin), GD (soman), and VX are manufactured compounds. The G-type agents are clear, colorless, tasteless liquids miscible in water and most organic solvents. GB is odorless and is the most volatile nerve agent. GA has a slightly fruity odor, and GD has a slight camphor-like odor. VX is a clear, amber-colored odorless, oily liquid. It is miscible with water and dissolves in all solvents. VX is the least volatile nerve agent. Most of the nerve agents were originally produced in a search for insecticides, but because of their toxicity, they were evaluated for military use. Nerve agents have been used in wars and by terrorists. They are known to be stored by several nations, including the United States.
This compound is a colorless to brown liquid with a faint fruity odor. Used as a chemical warfare agent.
Eigenschaften
CAS-Nummer |
77-81-6 |
|---|---|
Molekularformel |
C5H11N2O2P |
Molekulargewicht |
162.13 g/mol |
IUPAC-Name |
[dimethylamino(ethoxy)phosphoryl]formonitrile |
InChI |
InChI=1S/C5H11N2O2P/c1-4-9-10(8,5-6)7(2)3/h4H2,1-3H3 |
InChI-Schlüssel |
PJVJTCIRVMBVIA-UHFFFAOYSA-N |
Verunreinigungen |
Tabun is seldom found in the pure form; it is generally contaminated with degradation products or production by-products; the principal impurity being diethyl dimethylphosphoramidate. |
SMILES |
CCOP(=O)(C#N)N(C)C |
Kanonische SMILES |
CCOP(=O)(C#N)N(C)C |
Siedepunkt |
464 °F at 760 mm Hg (EPA, 1998) 240 °C at 760 mm Hg; 120 °C at 10 mm Hg; 100-108 °C at 9 mm Hg |
Color/Form |
Liquid Pale to dark amber liquid Colorless to brown liquid |
Dichte |
1.073 (EPA, 1998) 1.073 g/mL at 25 °C |
Flammpunkt |
172 °F (EPA, 1998) |
melting_point |
-58 °F (EPA, 1998) -50 °C |
Key on ui other cas no. |
77-81-6 |
Physikalische Beschreibung |
Tabun is a colorless to brown liquid with a faint fruity odor. Used as a chemical warfare agent. Clear, colorless to pale or dark amber liquid. |
Löslichkeit |
Readily soluble in organic solvents. In water, 9.8X10+4 mg/L at 25 °C |
Synonyme |
N,N-dimethylamido-O-ethyl cyanophosphate tabun |
Dampfdichte |
5.63 (EPA, 1998) (Relative to Air) 5.6 (Air = 1) |
Dampfdruck |
0.07 mm Hg at 77 °F (EPA, 1998) 0.07 mm Hg at 25 °C; 0.037 mm Hg at 20 °C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















